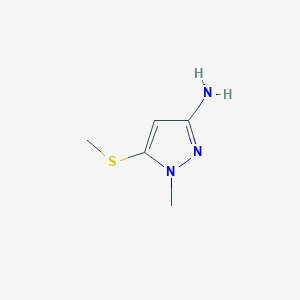

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-methyl-5-methylsulfanylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMYMNBTCYZELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 5-(Methylthio)-1-methyl-1H-pyrazole-3-carboxylate Intermediate

- Starting from diethyl butynedioate or a suitable α-ketonitrile derivative, condensation with methylhydrazine forms 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate.

- Subsequent substitution of the hydroxy group with a methylthio group can be achieved via nucleophilic substitution using methylthiolating agents such as methylthiolates or methylthiol reagents under mild conditions.

Step 2: Conversion to this compound

- The ester group at position 3 can be converted to the amine by first hydrolyzing to the corresponding carboxylic acid.

- Then, the acid is transformed into an amide or directly aminated using reagents such as azido dimethyl phosphate in the presence of tert-butyl alcohol to form a carbamate intermediate.

- Final deprotection or hydrolysis under acidic conditions (e.g., trifluoroacetic acid) yields the target this compound.

This sequence is inspired by the synthesis of related 5-bromo-1-methyl-1H-pyrazol-3-amine intermediates, where bromination is replaced by methylthiolation.

Comparative Table of Key Reagents and Conditions

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Condensation | α-Ketonitrile + methylhydrazine | Diethyl butynedioate, methylhydrazine, solvent (e.g., ethanol) | Forms 1-methyl-5-hydroxy-pyrazole ester |

| Methylthiolation | Nucleophilic substitution | Methylthiolate salts or methylthiol reagents | Introduces methylthio group at position 5 |

| Hydrolysis | Ester to acid | NaOH or other base in alcoholic solution | Converts ester to carboxylic acid |

| Carbamate formation | Substitution | Azido dimethyl phosphate, tert-butyl alcohol | Forms carbamate intermediate |

| Deprotection/Hydrolysis | Acidic cleavage | Trifluoroacetic acid | Yields final amine product |

Research Findings and Process Advantages

- The condensation of α-ketonitriles with methylhydrazine is a high-yield, mild reaction that tolerates various substituents, allowing for structural diversity.

- Using methylthiolation instead of halogenation avoids the use of toxic halogenated reagents, improving safety and environmental profile.

- The carbamate intermediate strategy facilitates selective amination and protects the amine functionality during subsequent steps.

- Acidic deprotection with trifluoroacetic acid is a convenient method to liberate the free amine without harsh conditions.

- This synthetic route avoids hazardous reagents like n-butyl lithium and cyanogen bromide, commonly used in older pyrazole syntheses, enhancing scalability and operational safety.

Chemical Reactions Analysis

Common Chemical Reactions

This compound participates in a range of reactions driven by its heterocyclic structure and functional groups:

Condensation Reactions

-

Mechanism : The 5-amino group reacts with electrophilic agents (e.g., α,β-unsaturated carbonyls) via nucleophilic attack, leading to fused heterocycles .

-

Example : Reaction with α-oxo ketene dithioacetals (OKDTAs) forms pyrazolo[3,4-b]pyridines under acidic conditions .

Substitution Reactions

-

Reagents : Sodium iodide (NaI) and N,N-Diisopropylethylamine (DIPEA) in DMF facilitate coupling with aryl chlorides .

-

Outcome : Replacement of the methylthio group with aryl substituents, enhancing bioactivity .

Oxidation/Reduction

-

Oxidation : Methylthio group converts to sulfoxide or sulfone under controlled conditions (e.g., H₂O₂, AcOH).

-

Reduction : Amines can be reduced to imines or alcohols using NaBH₄ or LiAlH₄ .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Condensation | OKDTAs, H₃O⁺ | 125°C, 3h | Pyrazolo[3,4-b]pyridines |

| Substitution | NaI, DIPEA, DMF | 85°C, 89h | Aryl-substituted pyrazoles |

| Oxidation | H₂O₂, AcOH | Room temp | S-oxides |

Condensation of Aminopyrazoles

-

Reagents : 5-amino-1-methylpyrazole reacts with methylthio precursors (e.g., methyl chlorothioacetate) in DMF .

-

Optimization : Continuous flow reactors improve yield (80–85%) .

Reductive Amination

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NaI, DIPEA, DMF | 85°C, 89h | 75–80% |

| 2 | NaBH₄, MeOH | Ambient temp | 88% |

Spectroscopic and Physical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈N₂S | |

| Molecular Weight | 132.21 g/mol | |

| ¹H NMR (CDCl₃) | δ 2.57 (s, CH₃S), 5.33 (s, NH₂) | |

| HRMS (ES⁺) | 160.9 [M+H]⁺ |

Stability and Handling

Scientific Research Applications

Pharmaceutical Applications

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is being investigated for its potential in drug development due to its diverse biological activities. Its amine and methylthio groups allow for interactions with various biological targets, making it a candidate for:

- Antimicrobial Agents : Research indicates that pyrazole derivatives can exhibit antibacterial properties.

- Anticancer Compounds : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Drugs : Potential to modulate inflammatory pathways.

Case Studies in Pharmaceutical Research

- Antimicrobial Activity : A study demonstrated that derivatives of pyrazole compounds showed significant inhibition against bacterial strains, suggesting that this compound could be effective as an antimicrobial agent.

- Cancer Cell Proliferation : Research focusing on pyrazole derivatives has indicated potential mechanisms through which these compounds can inhibit tumor growth, warranting further investigation into this specific compound.

Agricultural Chemicals

In addition to pharmaceutical applications, this compound is also being explored for use in agricultural chemistry. Its properties may lend themselves to:

- Pesticides : The compound's biological activity could be harnessed to develop new pesticide formulations that are effective against pests while being less harmful to beneficial organisms.

- Herbicides : Its structural characteristics might provide a basis for creating herbicides with specific modes of action against unwanted plant species.

Interaction Studies

Research into the binding affinity of this compound with various biological targets is ongoing. These studies aim to elucidate how the compound interacts at the molecular level, which is crucial for understanding its potential therapeutic effects.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, its antimicrobial properties may be attributed to its ability to interfere with microbial enzyme functions, thereby inhibiting the growth and reproduction of pathogens. In medicinal applications, it may interact with receptors or enzymes, modulating biological pathways that are crucial for its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the pyrazole ring is a critical site for functional group modifications, which alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Electronic and Reactivity Differences

- Electron-Donating vs. Withdrawing Groups: The methylthio (-SMe) group in the target compound is weakly electron-donating, which may stabilize adjacent positive charges or radicals. Thiophene Derivatives: Compounds like 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (C₉H₁₁N₃S) incorporate aromatic thiophene rings, enabling π-stacking interactions in biological targets, unlike the non-aromatic -SMe group .

Solubility and Stability

Lipophilicity :

- Storage Conditions: The target compound requires -80°C storage, suggesting thermal instability.

Biological Activity

1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The methylthio group is introduced to enhance the compound's biological activity. Various synthetic pathways have been reported in literature, emphasizing the importance of structural modifications for optimizing activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that certain pyrazole derivatives showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to standard drugs like rifampicin .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 6.25 | |

| Pyrazole derivative X | S. aureus | 12.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. This compound has shown efficacy in reducing inflammation in various models. In particular, it has been tested against carrageenan-induced edema in mice, demonstrating significant anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Compounds containing the pyrazole scaffold have been reported to inhibit the growth of several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of pyrazole derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than conventional antibiotics .

Case Study 2: In Vivo Anti-inflammatory Effects

In a mouse model of inflammation induced by carrageenan, the administration of this compound resulted in a marked reduction in paw edema compared to untreated controls. This suggests its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reagents | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|

| Methylhydrazine sulfate, Et₃N | EtOH/H₂O | 85°C | 38% | |

| Barbituric acid, aldehydes | Solvent-free | 100°C | 70–80% |

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR : Look for characteristic singlet peaks corresponding to the methylthio group (~δ 2.1 ppm) and pyrazole protons (δ 5.5–6.5 ppm). The amine protons (NH₂) may appear as broad signals at δ 3.6–4.0 ppm but are often exchangeable with D₂O .

- IR Spectroscopy : NH₂ stretches appear at ~3448 cm⁻¹ and 3278 cm⁻¹, while C-S bonds show absorption near 650–700 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (e.g., 173.21 g/mol for C₆H₁₁N₃S). Fragmentation patterns often include loss of SCH₃ (Δm/z = 47) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst Screening : Transition metal catalysts (e.g., CuCl₂) improve regioselectivity in cyclization steps, reducing byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while microwave-assisted synthesis reduces time and energy .

- Workflow Adjustments : Sequential addition of reagents (e.g., NaNO₂ in aqueous phases) and in-situ purification (e.g., silica gel adsorption) minimize intermediate degradation .

Advanced: What computational methods predict the reactivity of this compound?

Answer:

- DFT Calculations : Gaussian or ORCA software can model electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the methylthio group shows high electron density, making it susceptible to oxidation .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity. Pyrazole rings often engage in π-π stacking with aromatic residues .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with biological activity to guide functionalization .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7) and incubation time. For example, antimicrobial activity varies significantly with bacterial strain (Gram+ vs. Gram-) .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in-vivo vs. in-vitro results .

- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., 1-ethyl-3-methyl analogs) to identify critical substituents for activity .

Basic: What are common functionalization strategies for this compound?

Answer:

- Sulfonation : Treat with SO₂ gas and CuCl₂ to introduce sulfonyl groups at the pyrazole C3 position .

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM to form amide derivatives .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable aryl group introduction at the methylthio position .

Q. Table 2: Functionalization Reactions

| Reaction Type | Reagents | Product | Yield | Citation |

|---|---|---|---|---|

| Sulfonation | SO₂, CuCl₂ | Sulfonyl chloride | 38% | |

| Acylation | Acetyl chloride | N-acetyl derivative | 65% |

Advanced: How to validate crystallographic data for structural analysis?

Answer:

- SHELX Refinement : Use SHELXL for small-molecule refinement. Key metrics include R-factor (<5%) and electron density maps to confirm atomic positions .

- Twinned Data Handling : For macromolecular crystals, SHELXPRO resolves twinning by applying HKLF5 format corrections .

- Cross-Validation : Compare with DFT-optimized geometries to detect lattice distortions .

Basic: What safety precautions are critical during synthesis?

Answer:

- Toxic Reagents : Use fume hoods when handling methylhydrazine (carcinogenic) and SO₂ gas (respiratory irritant) .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.